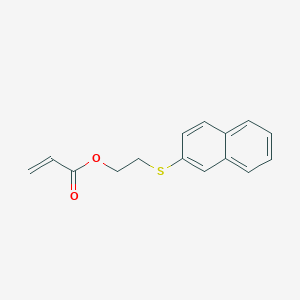
Naphthalenylthioethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenylthioethyl acrylate, also known as 2-Propenoic acid 2-(2-naphthalenylthio)ethyl ester, is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an acrylate group via a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalenylthioethyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenethiol with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure scalability and efficiency. The use of heterogeneous catalysts in a continuous flow reactor can enhance the yield and purity of the product . This method is advantageous for large-scale production due to its ability to maintain consistent reaction conditions and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenylthioethyl acrylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylate group can be reduced to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or THF under inert atmosphere.
Substitution: Bromine, nitric acid; reactions usually conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalenylthioethyl acrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalenylthioethyl acrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties due to the presence of the naphthalene ring and thioether linkage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthyl acrylate: Similar in structure but lacks the thioether linkage, resulting in different chemical and physical properties.
2-Naphthylsulfanyl ethyl acrylate: Contains a similar thioether linkage but may have variations in the position of the substituents on the naphthalene ring.
Uniqueness
Naphthalenylthioethyl acrylate is unique due to the combination of the naphthalene ring and thioether linkage, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications requiring specific thermal and chemical stability .
Eigenschaften
Molekularformel |
C15H14O2S |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O2S/c1-2-15(16)17-9-10-18-14-8-7-12-5-3-4-6-13(12)11-14/h2-8,11H,1,9-10H2 |
InChI-Schlüssel |
TVQDRZGNLJFEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCSC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
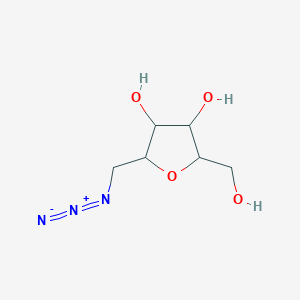
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
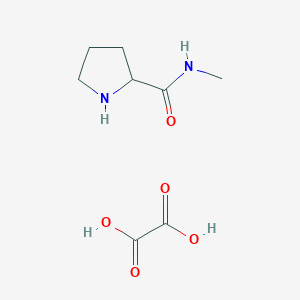
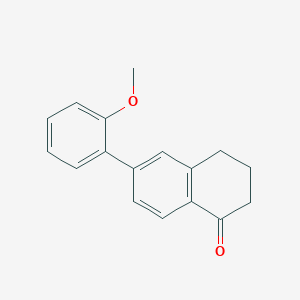


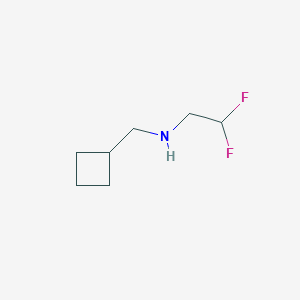
![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
![5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B12276768.png)
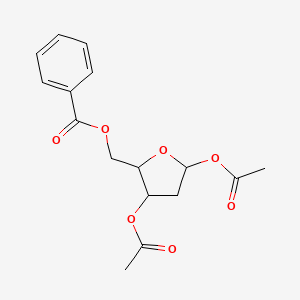

![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)
![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)
